![molecular formula C14H21NO B1467331 {1-[(2,5-diméthylphényl)méthyl]pyrrolidin-3-yl}méthanol CAS No. 1248075-17-3](/img/structure/B1467331.png)
{1-[(2,5-diméthylphényl)méthyl]pyrrolidin-3-yl}méthanol
Vue d'ensemble
Description
The compound “{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Attached to this ring is a methanol group and a 2,5-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would contribute to the three-dimensional shape of the molecule . The presence of the methanol and 2,5-dimethylphenyl groups would also influence the molecule’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyrrolidine ring, for example, is known to participate in various chemical reactions . The methanol and 2,5-dimethylphenyl groups could also be reactive, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Mécanisme D'action
The mechanism of action of {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is not fully understood. However, it is believed that {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol binds to certain proteins in the body, which then leads to the activation of certain pathways. This activation can then lead to a variety of biochemical and physiological effects. Additionally, {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is thought to interact with certain receptors in the body, which can modulate the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol are not fully understood. However, studies have shown that {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol can have an effect on the body’s immune system, as well as its metabolic processes. {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol has also been found to have an effect on the body’s endocrine system, which includes the hormones that regulate metabolism, growth, and development. Additionally, {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol has been found to have an effect on the body’s cardiovascular system, as well as its nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and its cyclic amine structure makes it a versatile compound that can be used to study a variety of biological processes. Additionally, {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is relatively non-toxic and has a low vapor pressure, making it safe to use in laboratory settings.
However, there are some limitations to using {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol in laboratory experiments. {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol is not as stable as some other compounds, and it can degrade over time. Additionally, {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol can react with other compounds, which can affect the accuracy of laboratory experiments.
Orientations Futures
There are several potential future directions for research involving {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol. These include further research into the biochemical and physiological effects of {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol, as well as the development of new synthesis methods for the compound. Additionally, further research into the mechanism of action of {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol could lead to the development of new drugs and therapies. Finally, further research into the structure of {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol could lead to the development of new compounds with novel properties.
Applications De Recherche Scientifique
Chimie médicinale : agents anticancéreux
La similarité structurale du composé avec des molécules bioactives connues suggère une utilité potentielle dans le développement d'agents anticancéreux. Son groupement pyrrolidine peut être un pharmacophore clé dans la synthèse de nouveaux médicaments. Par exemple, les dérivés de la pyrimidine sont connus pour leurs propriétés anticancéreuses, et le composé en question pourrait servir de précurseur dans la synthèse de ces dérivés .
Neuropharmacologie : antagonistes de la sérotonine
En neuropharmacologie, le composé pourrait être modifié pour créer des antagonistes de la sérotonine, qui sont essentiels dans le traitement de troubles neurologiques tels que la maladie d'Alzheimer. La flexibilité structurale du composé permet l'attachement de divers groupes fonctionnels qui peuvent cibler les récepteurs de la sérotonine .
Applications anti-inflammatoires
Le squelette du composé peut être utilisé pour développer de nouveaux médicaments anti-inflammatoires. Sa structure moléculaire peut être adaptée pour inhiber des voies spécifiques impliquées dans le processus inflammatoire, ce qui pourrait conduire à des traitements plus efficaces avec moins d'effets secondaires .
Thérapeutique antimicrobienne et antifongique
Compte tenu de la résistance croissante aux agents antimicrobiens et antifongiques actuels, il existe un besoin de nouveaux médicaments. La structure centrale du composé peut être modifiée chimiquement pour cibler les agents pathogènes microbiens et fongiques, ouvrant ainsi une nouvelle voie pour l'intervention thérapeutique .
Science des matériaux : semi-conducteurs organiques
En science des matériaux, le composé pourrait être utilisé pour synthétiser des semi-conducteurs organiques. Son système aromatique et la possibilité d'introduire des groupes donneurs ou accepteurs d'électrons en font un candidat pour la création de matériaux ayant des propriétés électroniques souhaitables .
Conception de médicaments : optimisation ADME-Tox
Le composé pourrait jouer un rôle dans l'optimisation des propriétés d'absorption, de distribution, de métabolisme, d'excrétion et de toxicité (ADME-Tox) de nouveaux médicaments. Sa structure modifiable permet d'affiner les profils pharmacocinétiques et toxicologiques, ce qui est crucial dans la conception de médicaments .
Recherche cardiovasculaire : médicaments antihypertenseurs
En recherche cardiovasculaire, les dérivés du composé pourraient être étudiés pour leurs effets antihypertenseurs. La modification de sa structure pour cibler des récepteurs ou des enzymes spécifiques pourrait conduire à de nouveaux traitements de l'hypertension artérielle .
Chimie agricole : pesticides
Enfin, en chimie agricole, le composé pourrait être utilisé pour développer de nouveaux pesticides. Sa structure peut être modifiée pour créer des composés toxiques pour les ravageurs mais sûrs pour les cultures et l'environnement .
Safety and Hazards
Propriétés
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-12(2)14(7-11)9-15-6-5-13(8-15)10-16/h3-4,7,13,16H,5-6,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGAPAORMPSIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



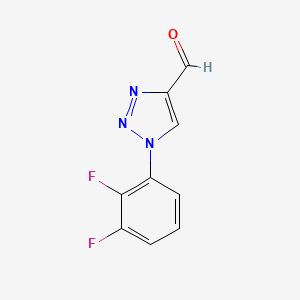
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)
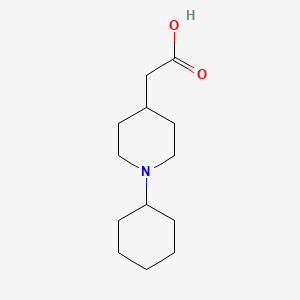
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)
amine](/img/structure/B1467257.png)

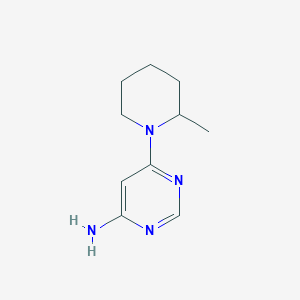
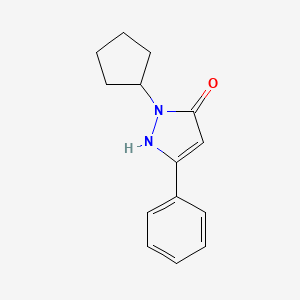
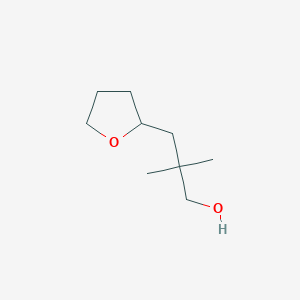
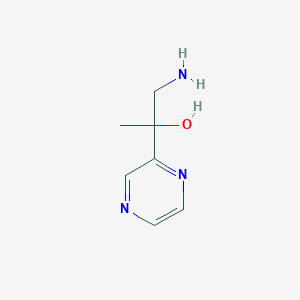
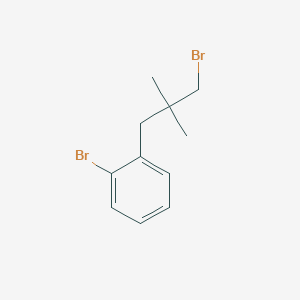
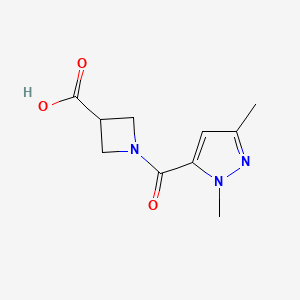
![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)
